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molecular formula C9H9NO B030408 3-Methyloxindole CAS No. 1504-06-9

3-Methyloxindole

Cat. No. B030408
M. Wt: 147.17 g/mol
InChI Key: BBZCPUCZKLTAJQ-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

A solution of oxindole (665 mg, 5.0 mmol) in THF (10 ml) was treated dropwise with n-BuLi (4.4 ml, 11.0 mmol) at −78° C., stirred for 30 min. at −78° C. To the reaction methyliodine (2 ml) was added dropwise at −78° C. The resulting solution was warmed up to room temperature. The mixture was quenched with water. The reaction solution was partitioned between ethylacetate and water. The organic layer was washed (brine), dried (Na2SO4), filtered and concentrated under vacumm. Purification on silica gel with 30% ethyl acetate/hexane to provide the title compound (630 mg, 86%). MS (DCI/NH3) m/e 148 (M+1)+.
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[Li][CH2:12]CCC.CI>C1COCC1>[CH3:12][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]1=[O:10]

Inputs

Step One
Name
Quantity
665 mg
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
4.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min. at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between ethylacetate and water
WASH
Type
WASH
Details
The organic layer was washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacumm
CUSTOM
Type
CUSTOM
Details
Purification on silica gel with 30% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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